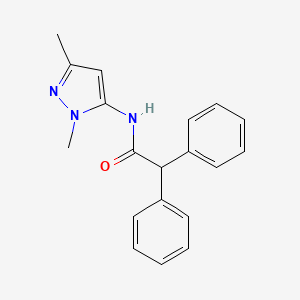![molecular formula C12H19Cl B2751016 1-(Chloromethyl)-3-cyclohexylbicyclo[1.1.1]pentane CAS No. 2287280-56-0](/img/structure/B2751016.png)
1-(Chloromethyl)-3-cyclohexylbicyclo[1.1.1]pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-3-cyclohexylbicyclo[111]pentane is a unique organic compound characterized by its bicyclo[111]pentane core structureThe bicyclo[1.1.1]pentane framework is known for its rigidity and ability to act as a bioisostere for para-substituted benzene rings, making it a valuable scaffold in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-3-cyclohexylbicyclo[1.1.1]pentane typically involves the preparation of [1.1.1]propellane as a key intermediate. One common method starts with the conversion of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane to [1.1.1]propellane using methyllithium in diethyl ether . The [1.1.1]propellane is then reacted with cyclohexylmagnesium bromide to introduce the cyclohexyl group, followed by chloromethylation to yield the target compound .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to generate [1.1.1]propellane on demand, which can then be derivatized into various bicyclo[1.1.1]pentane species . This approach allows for efficient and scalable production of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-3-cyclohexylbicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding alcohols or reduction to yield hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the chloromethyl group.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the chloromethyl group to an alcohol.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the chloromethyl group to a methyl group.
Major Products Formed:
Substitution Products: Azides, thiocyanates, and other substituted derivatives.
Oxidation Products: Alcohols and carboxylic acids.
Reduction Products: Hydrocarbons and methyl derivatives.
Scientific Research Applications
1-(Chloromethyl)-3-cyclohexylbicyclo[1.1.1]pentane has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-3-cyclohexylbicyclo[1.1.1]pentane involves its interaction with molecular targets through its chloromethyl and cyclohexyl groups. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the cyclohexyl group provides hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
1-(Chloromethyl)bicyclo[1.1.1]pentane: Lacks the cyclohexyl group, making it less hydrophobic and potentially less effective in certain applications.
3-Cyclohexylbicyclo[1.1.1]pentane: Lacks the chloromethyl group, reducing its reactivity in nucleophilic substitution reactions.
1-(Bromomethyl)-3-cyclohexylbicyclo[1.1.1]pentane: Similar structure but with a bromomethyl group, which may exhibit different reactivity and biological activity.
Uniqueness: 1-(Chloromethyl)-3-cyclohexylbicyclo[1.1.1]pentane is unique due to the presence of both the chloromethyl and cyclohexyl groups, which confer distinct chemical and biological properties. The combination of these groups enhances the compound’s versatility in various applications, making it a valuable tool in scientific research and industrial applications .
Properties
IUPAC Name |
1-(chloromethyl)-3-cyclohexylbicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19Cl/c13-9-11-6-12(7-11,8-11)10-4-2-1-3-5-10/h10H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBNXLUQHQGKRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C23CC(C2)(C3)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-hydroxyphenyl)acetamide](/img/structure/B2750934.png)

![methyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B2750940.png)
![Methyl (E)-4-oxo-4-[3-[(5-oxomorpholin-3-yl)methyl]-2,3-dihydroindol-1-yl]but-2-enoate](/img/structure/B2750943.png)

![N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B2750945.png)
![N-(2-bromophenyl)-2-[(4-chlorobenzyl)sulfanyl]acetamide](/img/structure/B2750946.png)





![3-[(3-chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B2750955.png)

